

Texas Red-X in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *texas red-X*

Cat. No.: *B8249836*

[Get Quote](#)

For researchers navigating the complex landscape of fluorescent probes for super-resolution microscopy, selecting the optimal dye is paramount to achieving high-quality, high-resolution images. This guide provides a comprehensive comparison of **Texas Red-X** with its main alternatives, focusing on its performance and suitability for various super-resolution techniques. While **Texas Red-X** has been a workhorse in conventional fluorescence microscopy, its application in super-resolution methods like STED, STORM, and PALM requires careful consideration of its photophysical properties against more recently developed and optimized fluorophores.

Performance Overview

Texas Red-X, a derivative of Texas Red, is a bright red-fluorescent dye commonly used for immunofluorescence and other cellular imaging applications.^[1] It features an excitation maximum at approximately 595 nm and an emission maximum at around 613 nm.^[2] The "X" in its name refers to a seven-atom aminohexanoyl spacer, which is introduced to improve the stability and conjugation efficiency of the dye to biomolecules.^[1]

However, when venturing into the realm of super-resolution microscopy, properties such as photostability, quantum yield, photon output, and photoswitching characteristics become critically important. In these areas, **Texas Red-X** faces stiff competition from a range of other fluorophores specifically engineered or found to be well-suited for techniques that surpass the diffraction limit of light.

Quantitative Comparison of Texas Red-X and Alternatives

The following table summarizes the key photophysical properties of **Texas Red-X** and compares them with popular alternatives in a similar spectral range. It is important to note that while extensive quantitative data exists for many dyes in super-resolution applications, specific performance metrics for **Texas Red-X** in these contexts are not widely reported in the scientific literature. The comparison is therefore based on its general photophysical properties and the established performance of the other dyes.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield	Recommended for Super-Resolution	Key Advantages for Super-Resolution
Texas Red-X	595[2]	613[2]	~85,000	~0.93	Not commonly recommended	Good brightness in conventional microscopy.
Alexa Fluor 594	590	617	92,000	0.66	Yes (STED, SIM)	Higher photostability and brightness than Texas Red-X in conventional imaging. [1]
Cy3B	558	572	130,000	0.67	Yes (dSTORM)	Considered one of the best red dyes for dSTORM with high photon output.[3]
Alexa Fluor 568	578	603	91,300	0.69	Yes (dSTORM, STED)	Good performance in dSTORM

and STED.

[\[3\]](#)

Regarded as one of the best dyes for dSTORM due to its excellent photoswitching and high photon output.[\[4\]](#)

Alexa Fluor
647

650

668

239,000

0.33

Yes
(dSTORM)

Suitability for Super-Resolution Techniques Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires fluorophores with high photostability to withstand the intense depletion laser.[\[5\]](#) The dye's emission spectrum must also be compatible with the available STED depletion laser wavelengths. While **Texas Red-X**'s spectral properties could potentially be compatible with certain STED setups, its photostability is a critical factor. For enhanced performance, dyes like Alexa Fluor 594 and other specifically designed STED dyes are often preferred.[\[1\]](#)[\[6\]](#)

Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and its variant direct STORM (dSTORM), relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.[\[7\]](#) Ideal STORM dyes exhibit a high photon output per switching event, a low duty cycle (fraction of time in the "on" state), and many switching cycles before photobleaching.[\[8\]](#)

While many organic dyes can photoswitch under specific buffer conditions, the performance of **Texas Red-X** in this regard is not well-documented. In contrast, dyes like Alexa Fluor 647 and Cy5 are considered the gold standard for dSTORM due to their exceptional photoswitching

characteristics.[4] For two-color dSTORM, pairings such as Alexa Fluor 647 with Cy3B or Alexa Fluor 568 are common.[3]

Photoactivated Localization Microscopy (PALM)

PALM utilizes photoactivatable or photoconvertible fluorescent proteins that can be switched from a dark or green-emitting state to a red-emitting state with a specific wavelength of light.[9] As **Texas Red-X** is a synthetic organic dye and not a fluorescent protein, it is not suitable for PALM experiments.

Experimental Protocols

While specific super-resolution protocols for **Texas Red-X** are not readily available, standard immunofluorescence protocols can be adapted. The key to any super-resolution experiment is optimizing the labeling density and imaging conditions.

General Immunofluorescence Protocol for Super-Resolution

- **Cell Culture and Fixation:** Plate cells on high-precision coverslips. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- **Permeabilization:** If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the sample three times with PBS.
- **Secondary Antibody Incubation:** Incubate with the **Texas Red-X** conjugated secondary antibody (or alternative fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.

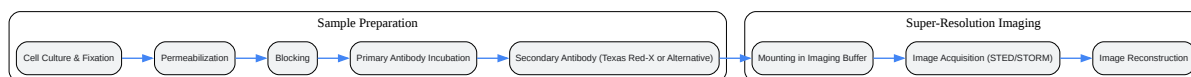
- **Washing:** Wash the sample three times with PBS.
- **Mounting:** Mount the coverslip on a microscope slide using an appropriate imaging buffer for the chosen super-resolution technique (e.g., a STORM buffer containing an oxygen scavenger system and a thiol).

dSTORM Imaging Buffer (Example)

A common dSTORM buffer recipe includes:

- An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a glucose-containing buffer.
- A primary thiol, such as mercaptoethylamine (MEA) or β -mercaptoethanol (BME), to facilitate photoswitching.

Visualizing the Workflow

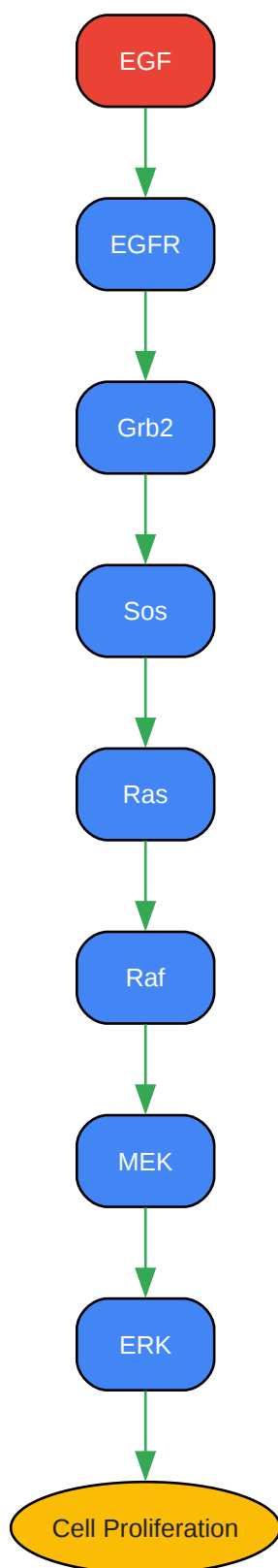


[Click to download full resolution via product page](#)

A generalized workflow for immunofluorescence labeling and super-resolution imaging.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled antibodies are often used to visualize components of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-studied example where super-resolution microscopy can provide insights into receptor clustering and downstream signaling events.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [Texas Red-X] | AAT Bioquest [aatbio.com]
- 3. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 4. researchgate.net [researchgate.net]
- 5. 誘導放出抑制顕微鏡 (Stimulated Emission Depletion Microscopy ; STED) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mn.uio.no [mn.uio.no]
- 7. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oni.bio [oni.bio]
- To cite this document: BenchChem. [Texas Red-X in Super-Resolution Microscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249836#performance-of-texas-red-x-in-super-resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com